

# AF430 NHS Ester: A Technical Guide for Fluorescence Microscopy

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## Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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## Introduction

**AF430 NHS ester** is a versatile, amine-reactive fluorescent dye belonging to the coumarin family of fluorophores. It is widely utilized in fluorescence microscopy and other fluorescence-based applications for the covalent labeling of biomolecules. This technical guide provides an in-depth overview of **AF430 NHS ester**, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and a comparative analysis of its performance.

AF430 is characterized by its excitation in the violet-blue region of the spectrum and a distinctive green-yellow emission, making it a valuable tool for multicolor imaging.<sup>[1]</sup> Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides, forming stable amide bonds.<sup>[2][3][4]</sup> This covalent labeling strategy is fundamental to a wide array of applications, including immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) microscopy.<sup>[1][5]</sup>

## Core Physicochemical and Spectral Properties

The performance of a fluorophore is dictated by its intrinsic photophysical properties. AF430 exhibits a notable Stokes shift, which is advantageous for minimizing spectral crosstalk in

multicolor experiments.<sup>[1]</sup> Its fluorescence is also stable over a broad pH range (pH 4-10).<sup>[1][6]</sup> The key quantitative data for AF430 are summarized in the table below.

Property	Value	Reference(s)
Maximum Excitation ( $\lambda_{ex}$ )	~430 nm	<sup>[1][7]</sup>
Maximum Emission ( $\lambda_{em}$ )	~542 nm	<sup>[1][7]</sup>
Molar Extinction Coefficient ( $\epsilon$ )	15,955 $\text{cm}^{-1}\text{M}^{-1}$	<sup>[7]</sup>
Fluorescence Quantum Yield ( $\Phi$ )	0.23	<sup>[5][6][7]</sup>
Calculated Brightness ( $\epsilon \times \Phi$ )	~3,670	<sup>[7]</sup>
Stokes Shift	~112 nm	<sup>[1]</sup>

## Comparative Performance of Thiol-Reactive Dyes

The selection of a fluorescent label is often guided by its brightness and photostability relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of AF430 with other commonly used fluorescent dyes. It is important to note that the maleimide derivatives are presented here for a comparative context of the core fluorophore.

Dye	Quantum Yield ( $\Phi$ )	Molar Extinction Coefficient ( $\epsilon$ ) ( $\text{cm}^{-1}\text{M}^{-1}$ )	Calculated Brightness ( $\epsilon \times \Phi$ )
AF430	0.23 <sup>[6][7]</sup>	15,955 <sup>[7]</sup>	~3,670 <sup>[7]</sup>
Alexa Fluor 488	0.92	72,000	~66,240
FITC	0.92	75,000	~69,000
Cy2	0.12	150,000	~18,000

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

## Photostability

The photostability of a fluorophore is a critical factor in fluorescence imaging, as it determines the robustness of the fluorescent signal under illumination. AF430, as a coumarin derivative, exhibits moderate photostability. In comparative studies, rhodamine derivatives like Alexa Fluor 488 have demonstrated significantly higher photostability, being approximately two to three orders of magnitude more resistant to photobleaching than coumarin dyes.[8] Fluorescein isothiocyanate (FITC) is known for its susceptibility to rapid photobleaching.[8]

## Experimental Protocols

### Protein and Antibody Labeling with AF430 NHS Ester

This protocol outlines the general procedure for conjugating **AF430 NHS ester** to proteins, such as antibodies, which are rich in primary amines on lysine residues.

Materials:

- **AF430 NHS ester**
- Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
- Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4

Procedure:

- Prepare the Protein Solution:
  - Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.
  - Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.

- Prepare the Dye Stock Solution:
  - Immediately before use, dissolve the **AF430 NHS ester** in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
  - Slowly add the dissolved **AF430 NHS ester** to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.
  - Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
  - To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
- Purification of the Conjugate:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
- Determination of Degree of Labeling (DOL):
  - The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).
- Storage:
  - Store the labeled protein protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.

## Indirect Immunofluorescence Staining Protocol

This protocol describes a general workflow for using a primary antibody followed by an AF430-conjugated secondary antibody to visualize a target antigen in cultured cells.

#### Materials:

- Cultured cells on coverslips or in a multi-well plate
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde in PBS
- Permeabilization solution: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens)
- Blocking buffer: 5% normal serum (from the same species as the secondary antibody) or 1-3% BSA in PBS
- Primary antibody (unlabeled)
- AF430-conjugated secondary antibody
- Mounting medium with an antifade reagent
- Nuclear counterstain (e.g., DAPI) (optional)

#### Procedure:

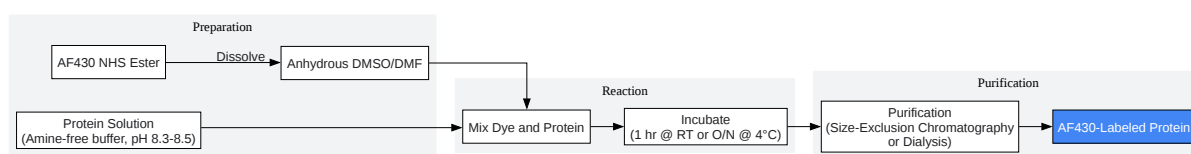
- Cell Preparation:
  - Wash the cells twice with PBS.
- Fixation:
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
  - Incubate the cells with the permeabilization solution for 10 minutes at room temperature.

- Wash the cells three times with PBS for 5 minutes each.
- Blocking:
  - Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary antibody to its optimal concentration in the blocking buffer.
  - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
  - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
  - Dilute the AF430-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining (Optional):
  - If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
  - Wash the cells with PBS.
- Mounting:
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:

- Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for AF430 (and DAPI if used).

## Visualizations of Experimental Workflows

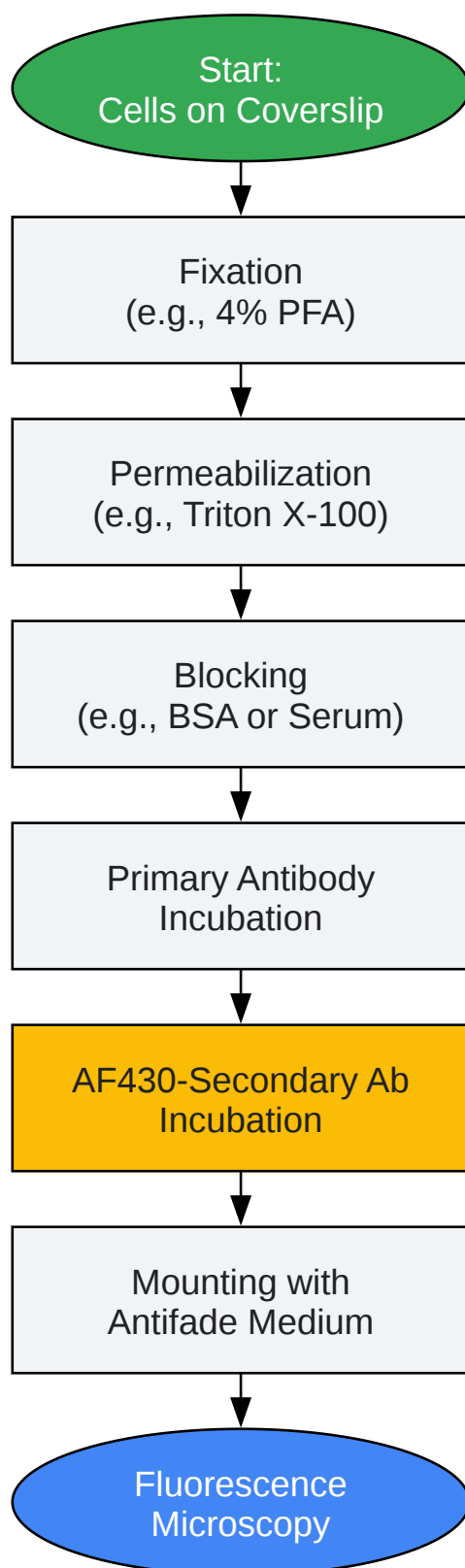
### NHS Ester Conjugation Workflow



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Caption: Workflow for labeling proteins with **AF430 NHS ester**.

### Indirect Immunofluorescence Workflow



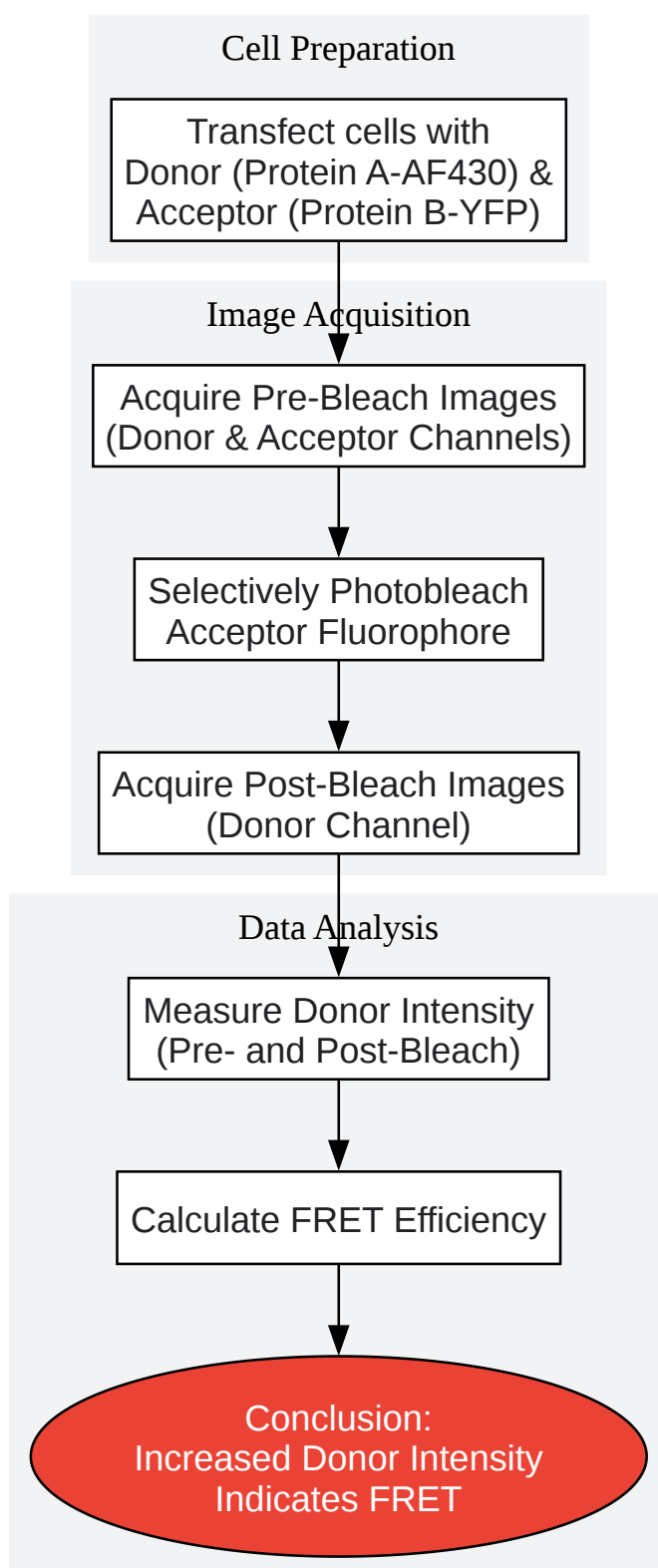
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Caption: Step-by-step workflow for indirect immunofluorescence.



## FRET Microscopy Workflow for Protein-Protein Interaction

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.[9][10][11] AF430 can serve as a FRET donor when paired with a suitable acceptor fluorophore (e.g., a yellow or red fluorescent protein) whose excitation spectrum overlaps with the emission spectrum of AF430.[1] The workflow below illustrates a typical FRET experiment using acceptor photobleaching to confirm protein interaction.



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Caption: Workflow for a FRET experiment using acceptor photobleaching.

## Conclusion

**AF430 NHS ester** is a valuable tool for researchers in various fields, offering a unique spectral profile for fluorescence microscopy. Its reactivity with primary amines allows for the straightforward labeling of a wide range of biomolecules. While its photostability is moderate compared to some other popular dyes, its large Stokes shift and stable fluorescence across a range of pH values make it particularly well-suited for multicolor imaging and FRET applications. By following the detailed protocols and understanding its comparative performance, researchers can effectively utilize **AF430 NHS ester** to gain valuable insights into cellular structures and processes.

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